molecular formula C11H13N5 B2465217 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine CAS No. 2310146-09-7

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

Cat. No. B2465217
CAS RN: 2310146-09-7
M. Wt: 215.26
InChI Key: WSLMXUCLRQKSOO-UHFFFAOYSA-N
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Description

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic organic compound with a molecular formula of C13H14N6. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In

Scientific Research Applications

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme activity. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.

Mechanism Of Action

The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in various cellular pathways. It has also been shown to modulate the activity of certain receptors, such as GABA-A and NMDA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that it can modulate neurotransmission and improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its ability to interact with various cellular targets. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which can limit its use in vivo studies.

Future Directions

There are several future directions for the study of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its interactions with specific cellular targets in more detail, in order to gain a better understanding of its mechanism of action. Additionally, there is potential for the use of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine in the synthesis of novel materials with potential applications in electronics and optoelectronics.

Synthesis Methods

The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a multi-step process that involves the reaction of several chemicals. The most common method of synthesizing this compound is through the reaction of 2-chloro-5-nitropyrazine with 1-(1H-pyrazol-1-yl)methanamine in the presence of a reducing agent such as iron powder or Raney nickel. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the azetidine ring. The resulting compound is then further reacted with hydrazine hydrate to form the final product, 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine.

properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-14-16(5-1)9-10-7-15(8-10)11-6-12-3-4-13-11/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLMXUCLRQKSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

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